molecular formula C16H19Cl2N3O2 B4859511 N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Cat. No.: B4859511
M. Wt: 356.2 g/mol
InChI Key: PYZCUHUAMFBDKA-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the following steps:

    Formation of the Decahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the decahydroquinoxalinone intermediate with a dichlorophenyl reagent, such as 2,5-dichlorobenzoyl chloride, under suitable conditions.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
  • N-(2,6-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
  • N-(2,5-dichlorophenyl)-2-(3-oxotetrahydroquinoxalin-2-yl)acetamide

Uniqueness

N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is unique due to the specific positioning of the dichlorophenyl group and the decahydroquinoxalinone moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O2/c17-9-5-6-10(18)13(7-9)20-15(22)8-14-16(23)21-12-4-2-1-3-11(12)19-14/h5-7,11-12,14,19H,1-4,8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZCUHUAMFBDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 2
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N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 3
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N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 4
N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 5
N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

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